An In-depth Technical Guide to 6-Desacetylnimbin: A Bioactive Limonoid from Azadirachta indica
An In-depth Technical Guide to 6-Desacetylnimbin: A Bioactive Limonoid from Azadirachta indica
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Key Bioactive from Neem
Derived from the seeds and bark of the neem tree (Azadirachta indica), 6-Desacetylnimbin is a prominent member of the limonoid class of secondary metabolites.[1][][3] Limonoids are highly oxygenated and structurally complex tetracyclic triterpenoids known for their wide spectrum of biological activities. 6-Desacetylnimbin, a close structural relative of nimbin, is distinguished by the presence of a hydroxyl group at the C-6 position instead of an acetoxy group.[3] This seemingly minor structural modification significantly influences its physicochemical properties and biological interactions. This guide provides a comprehensive technical overview of its chemical structure, molecular properties, isolation methodologies, and known biological functions, offering a foundational resource for its exploration in pharmaceutical and agricultural research.
Section 1: Chemical Identity and Physicochemical Properties
The precise characterization of a natural product is fundamental to its scientific investigation. 6-Desacetylnimbin's identity is established by its unique molecular architecture and consistent physicochemical parameters.
Molecular and Chemical Identifiers
The compound's core data, essential for analytical and regulatory purposes, is summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₄O₈ | [1][][4][5] |
| Molecular Weight | ~498.6 g/mol | [3][4] |
| IUPAC Name | methyl 13-(furan-3-yl)-2-hydroxy-9-(2-methoxy-2-oxoethyl)-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.0³,⁸.0¹¹,¹⁵]hexadeca-5,11-diene-4-carboxylate | [3][4] |
| CAS Number | 18609-16-0 | [1][][3] |
| Synonyms | Deacetylnimbin, Nimbic acid, dimethyl ester | [1][4] |
| Chemical Class | Limonoid, Tetracyclic Triterpenoid | [][3] |
Physicochemical Characteristics
These properties are critical for designing extraction, purification, and formulation protocols.
| Property | Value | Source |
| Appearance | Powder | [1][] |
| Melting Point | 204-206°C | [] |
| Solubility | Slightly soluble in Chloroform and Methanol | [] |
| Storage | -20°C Freezer | [] |
Section 2: The Molecular Architecture of 6-Desacetylnimbin
The biological activity of 6-Desacetylnimbin is intrinsically linked to its complex, polycyclic structure, which features multiple stereocenters and functional groups including a furan ring, an enone system, methyl esters, and a hydroxyl group.
Caption: Simplified schematic of 6-Desacetylnimbin's key functional groups.
Section 3: Isolation and Purification Workflow
The extraction and purification of 6-Desacetylnimbin from neem biomass is a multi-step process requiring careful selection of solvents and chromatographic techniques to separate it from a complex mixture of other limonoids and lipids.
Step-by-Step Experimental Protocol
This protocol describes a generalized and effective method for isolating high-purity 6-Desacetylnimbin.
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Preparation of Plant Material :
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Action : Air-dry mature neem seeds or bark in the shade to prevent degradation of thermolabile compounds.
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Causality : Drying reduces water content, increasing extraction efficiency and preventing microbial growth. Shade-drying preserves the chemical integrity of the limonoids.
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Action : Grind the dried material into a coarse powder.
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Causality : Increasing the surface area allows for more efficient solvent penetration and extraction of the target metabolites.
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-
Solvent Extraction :
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Action : Perform exhaustive Soxhlet extraction or maceration of the powdered material with hexane.
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Causality : Hexane is a nonpolar solvent used to defat the material, removing oils and lipids which can interfere with subsequent purification steps.
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Action : Discard the hexane extract. Air-dry the defatted material.
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Action : Re-extract the defatted powder with a polar solvent like methanol or ethanol.
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Causality : 6-Desacetylnimbin and other limonoids are moderately polar and will partition into the methanolic phase.
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-
Solvent Partitioning :
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Action : Concentrate the methanol extract under reduced pressure (rotary evaporation) to yield a crude residue.
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Action : Suspend the residue in a water/methanol mixture and perform liquid-liquid partitioning against a solvent of intermediate polarity, such as ethyl acetate or chloroform.
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Causality : This step separates the moderately polar limonoids (which move into the ethyl acetate/chloroform layer) from highly polar compounds like sugars and glycosides that remain in the aqueous phase.
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-
Chromatographic Purification :
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Action : Concentrate the ethyl acetate/chloroform fraction and subject it to column chromatography over silica gel.
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Causality : Silica gel is a polar stationary phase that separates compounds based on their polarity.
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Action : Elute the column with a gradient solvent system, typically starting with a nonpolar solvent (e.g., hexane) and gradually increasing the polarity by adding ethyl acetate.
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Causality : The gradient elution allows for the separation of compounds with different polarities. Nonpolar compounds elute first, followed by progressively more polar compounds. 6-Desacetylnimbin will elute in fractions of intermediate polarity.
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Action : Monitor the fractions using Thin Layer Chromatography (TLC) and combine fractions containing the target compound.
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Final Purification (HPLC) :
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Action : Subject the combined, enriched fractions to preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase (C18) column.
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Causality : Reverse-phase HPLC provides high-resolution separation, essential for isolating the target compound from other structurally similar limonoids, yielding a high-purity final product.
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Workflow Visualization
Caption: Isolation and Purification Workflow for 6-Desacetylnimbin.
Section 4: Biological Activity and Potential Applications
6-Desacetylnimbin is recognized primarily for its potent effects on insects, acting as a plant metabolite that confers defense against herbivores.[3] Its documented roles make it a compound of significant interest in the development of bio-pesticides and potentially in medicine.
Established Biological Roles
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Insect Growth Regulator : Like other prominent limonoids, 6-Desacetylnimbin interferes with the hormonal systems of insects, disrupting molting and development processes.[3][6]
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Antifeedant : It acts as a powerful feeding deterrent for a variety of insect pests, reducing crop damage.[3][6]
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Insecticidal Activity : The compound has shown direct toxicity to certain insect species, including Plutella xylostella (diamondback moth) and Pieris rapae (cabbage white butterfly).[]
While less studied than its parent compound nimbin, its anti-inflammatory and antimicrobial properties are also areas of active investigation, building on the traditional medicinal uses of neem extracts.[1]
References
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6-Desacetylnimbin | C28H34O8 | CID 176996 - PubChem. [Link]
-
Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem. [Link]
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6-Desacetyl nimbin, 98% - 18609-16-0 - Manufacturers & Suppliers in India. [Link]
-
Nimbin (chemical) - Wikipedia. [Link]
Sources
- 1. CAS 18609-16-0: Deacetylnimbin | CymitQuimica [cymitquimica.com]
- 3. Deacetylnimbin | C28H34O8 | CID 10505484 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 6-Desacetylnimbin | C28H34O8 | CID 176996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Desacetyl nimbin, 98% - 18609-16-0 - Manufacturers & Suppliers in India [ottokemi.com]
- 6. medchemexpress.com [medchemexpress.com]
